molecular formula C18H17BrO3 B2690911 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one CAS No. 649573-05-7

1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2690911
CAS No.: 649573-05-7
M. Wt: 361.235
InChI Key: PBJAGMWOEBTJHG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and ethoxy and methoxy groups on the other phenyl ring.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-3-22-17-11-5-13(12-18(17)21-2)4-10-16(20)14-6-8-15(19)9-7-14/h4-12H,3H2,1-2H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJAGMWOEBTJHG-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-ethoxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is C18H17BrO3, with a molecular weight of 361.23 g/mol. The compound features a prop-2-en-1-one backbone with bromine and ethoxy-methoxy substituents on the phenyl rings, contributing to its unique chemical reactivity and biological properties.

Biological Activities

1. Anticancer Activity
Research indicates that chalcone derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, they may inhibit the growth of human cervical carcinoma (HeLa) and colorectal carcinoma (HCT116) cells by disrupting mitochondrial function and inducing cell cycle arrest .

2. Antimicrobial Properties
Chalcones are known for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents. Its mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic processes within the bacteria .

3. Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .

Material Science Applications

1. Nonlinear Optical Properties
Chalcones have been studied for their nonlinear optical (NLO) properties, which makes them suitable for applications in photonics and optoelectronics. The ability of this compound to act as an NLO material has been explored, indicating its potential use in laser technology and optical devices .

2. Fluorescent Probes
The compound's structural characteristics allow it to be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence under specific conditions can be leveraged for tracking cellular processes or monitoring drug delivery systems .

Case Study 1: Anticancer Mechanism

A study explored the effects of this compound on HeLa cells. The compound was found to induce apoptosis through mitochondrial dysfunction and activation of caspase pathways, leading to significant reductions in cell viability (IC50 values indicating effective concentration levels were noted) .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this chalcone against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at low concentrations, supporting its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes or disrupt protein functions, leading to its biological effects. The presence of the bromine atom and the ethoxy and methoxy groups can also influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-phenylprop-2-en-1-one: Lacks the ethoxy and methoxy groups, which can affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one: Lacks the bromine atom, which can influence its chemical properties and interactions.

Uniqueness: 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is unique due to the combination of the bromine atom and the ethoxy and methoxy groups. This combination can enhance its reactivity and provide a broader range of applications in research and industry.

Biological Activity

1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound is characterized by its unique structure, which includes a bromophenyl group and an ethoxy-methoxy substituted phenyl group. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrO3C_{18}H_{17}BrO_3 with a molecular weight of 361.23 g/mol. The compound features a conjugated system that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells. The following table summarizes key findings related to its anticancer properties:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)33Inhibition of tubulin polymerization
MDA-MB-23123Induction of apoptosis
HeLa (Cervical Cancer)40Cell cycle arrest in G2/M phase

The primary mechanism through which this compound exhibits its anticancer properties involves the disruption of microtubule dynamics. It has been shown to bind at the colchicine site on tubulin, leading to destabilization and subsequent apoptosis in cancer cells . Flow cytometry analyses have confirmed that treatment with this compound results in cell cycle arrest and increased caspase activity, indicating induction of apoptosis .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on MCF-7 Cells : A study demonstrated that at concentrations as low as 10 µM, the compound significantly inhibited cell proliferation, with morphological changes observed under microscopy indicating apoptosis .
  • Comparative Study with Other Chalcones : In a comparative analysis with other chalcone derivatives, this compound exhibited superior antiproliferative effects against MDA-MB-231 cells, with an IC50 value comparable to that of the known anticancer agent combretastatin A-4 (CA-4) .

Pharmacological Properties

In addition to its anticancer properties, research has indicated potential anti-inflammatory and antioxidant activities associated with this compound. It has been suggested that the bromine atom may enhance the electron-withdrawing capacity of the molecule, thereby increasing its reactivity towards cellular targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where substituted acetophenones and aldehydes react in alkaline conditions. For example, KOH in ethanol at 0–50°C with stirring for 2–3 hours is a common protocol . Optimization involves adjusting molar ratios, temperature gradients, and solvent polarity. Yield improvements may require inert atmospheres to prevent oxidation of sensitive methoxy/ethoxy groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this chalcone derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns and conjugation. Fourier-Transform Infrared (FTIR) identifies carbonyl (C=O) stretching (~1650 cm⁻¹) and aryl ether (C-O) vibrations. UV-Vis spectroscopy verifies π→π* transitions in the enone system, with absorption peaks typically between 300–400 nm . Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as demonstrated for analogous bromophenyl chalcones .

Advanced Research Questions

Q. How do intermolecular interactions such as C–H⋯O and halogen bonds influence the crystal packing and stability of this compound?

  • Methodological Answer : Crystal engineering relies on weak interactions like C–H⋯O (2.5–3.0 Å) and C–Br⋯O (3.3–3.5 Å), which stabilize supramolecular architectures. For example, SCXRD studies on brominated chalcones reveal ribbon-like packing via C–H⋯O bonds parallel to crystallographic axes, while Br⋯O interactions enhance layer cohesion . Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding motifs and predict packing efficiency .

Q. What computational methods (e.g., DFT) are employed to predict the nonlinear optical (NLO) properties of this compound, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates hyperpolarizability (β) and dipole moments to predict NLO activity. Experimental validation uses Kurtz-Perry powder tests or electric field-induced second harmonic generation (EFISHG). Discrepancies arise from crystal packing effects vs. gas-phase calculations, necessitating solid-state DFT corrections .

Q. What strategies are used to resolve contradictions between crystallographic data and spectroscopic results when analyzing structural conformations?

  • Methodological Answer : Discrepancies (e.g., enone torsion angles in SCXRD vs. NMR-derived coupling constants) are resolved via Hirshfeld surface analysis to quantify intermolecular contacts. Rietveld refinement of powder XRD data can reconcile differences. For chiral centers, Flack parameter analysis in SCXRD determines absolute configuration, avoiding enantiomorph-polarity errors .

Q. How does the substitution pattern on the phenyl rings affect the compound’s supramolecular architecture and hydrogen bonding networks?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br) enhance halogen bonding, while methoxy/ethoxy groups promote C–H⋯O interactions. Comparative studies of para- vs. ortho-substituted analogs show that bulky substituents disrupt coplanarity, reducing π-π stacking. Molecular mechanics simulations (e.g., MMFF94 force fields) model steric effects and predict lattice energies .

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